molecular formula C12H14O4<br>C6H4(COOC2H5)2<br>C12H14O4 B7797572 Diethyl phthalate CAS No. 68988-18-1

Diethyl phthalate

Cat. No. B7797572
CAS RN: 68988-18-1
M. Wt: 222.24 g/mol
InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
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Description

Diethyl phthalate is a synthetic, colorless liquid with a slight aromatic odor and a bitter, disagreeable taste . It is commonly used to make plastics more flexible . Products in which it is found include toothbrushes, automobile parts, tools, toys, and food packaging .


Synthesis Analysis

Diethyl Phthalate is a phthalic acid ester, commonly synthesized by the condensation of the carboxy groups of phthalic acid with methanol . Biodegradation of diethyl phthalate in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid .


Molecular Structure Analysis

Diethyl phthalate has a molecular formula of C12H14O4 . Its molecular weight is 222.24 g/mol .


Chemical Reactions Analysis

The removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant . On the other hand, the breakdown of diethyl phthalate by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .


Physical And Chemical Properties Analysis

Diethyl phthalate is a colorless to water-white, oily liquid with a very slight, aromatic odor . It has a density of 1.12 g/cm3 at 20 °C, a melting point of -4 °C, and a boiling point of 295 °C .

Scientific Research Applications

Plasticizer in PVC

DEP is used as a specialist plasticizer in Polyvinyl Chloride (PVC). It helps to improve the flexibility and durability of PVC, which is used in a wide range of products .

Paint Additive

DEP is used as an additive in paints. It helps to enhance the properties of paint, making it more durable and resistant to environmental conditions .

Insecticide Carriers and Propellants

DEP is used in the manufacture of insecticide carriers and propellants. It helps to improve the effectiveness of insecticides by enhancing their dispersion and coverage .

Fixative in Cosmetics and Aromas

DEP is used as a fixative in cosmetics and aromas. It helps to stabilize the fragrance in these products, ensuring that the scent lasts longer .

Pharmaceutical Coating

DEP is used in pharmaceutical coating. It helps to improve the stability and effectiveness of pharmaceutical products .

Environmental Contaminant

DEP is a ubiquitous environmental contaminant due to its wide usage and easy release from plastics to water, food, soil, and air . It’s important to study its environmental impact and ways to mitigate it.

Endocrine Disruptor

DEP has been identified as an endocrine disruptor, interfering with normal hormonal actions . This makes it a subject of interest in medical and health-related research .

Impact on Human Health

Chronic exposure to DEP can adversely influence the endocrine system and functioning of multiple organs, which has negative long-term impacts on the success of pregnancy, child growth and development, and reproductive systems in both young children and adolescents . Therefore, it’s crucial to study its impact on human health and develop strategies to reduce exposure .

Mechanism of Action

Target of Action

Diethyl phthalate (DEP) is a phthalate ester that primarily targets various neural structures involved in controlling brain functions . It interferes with nuclear receptors in these structures, which can lead to the onset of neurological disorders at the intracellular level .

Mode of Action

DEP is known to disrupt the endocrine system, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . DEP can also activate membrane receptors and protein kinases in signaling pathways .

Biochemical Pathways

DEP is reported to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with the activation of master regulator nuclear factor κB, leading to a rise in proinflammatory cytokines .

Pharmacokinetics

Following oral administration of DEP to mice and rats, the majority of the administered dose was excreted in the urine (82%) within 24 hours post-dosing . This suggests that DEP is rapidly absorbed and eliminated from the body, which may limit its bioavailability.

Result of Action

The action of DEP can lead to various molecular and cellular effects. Studies suggest that some phthalates, including DEP, affect male reproductive development via inhibition of androgen biosynthesis . In rats, for instance, repeated administration of DEP results in loss of germ cell populations in the testis .

Action Environment

DEP may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . These environmental factors can influence the compound’s action, efficacy, and stability. For example, in air, DEP may break down into other products .

Safety and Hazards

Diethyl phthalate may cause harmful health effects . The effects of exposure depend on the dose, the duration, how you are exposed, personal traits and habits, and whether other chemicals are present .

Future Directions

There is a need for more countries to establish constraints or substitute measures for phthalates to reduce health risks . It is also necessary to develop new analytical techniques that are capable of on-line or on-site detection .

properties

IUPAC Name

diethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3
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InChI Key

FLKPEMZONWLCSK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
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Molecular Formula

C12H14O4, Array
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DSSTOX Substance ID

DTXSID7021780
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Molecular Weight

222.24 g/mol
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Physical Description

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F
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Flash Point

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1%
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66
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Vapor Pressure

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg
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Product Name

Diethyl Phthalate

Color/Form

Colorless oily liquid, Colorless to water-white, oily liquid.

CAS RN

84-66-2
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Record name Diethyl phthalate [NF]
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Record name DIETHYL PHTHALATE
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Record name Diethyl phthalate
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Record name Diethyl phthalate
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Record name DIETHYL PHTHALATE
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Record name DIETHYL PHTHALATE
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Melting Point

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F
Record name DIETHYL PHTHALATE
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Record name DIETHYL PHTHALATE
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Record name DIETHYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258
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Record name DIETHYL PHTHALATE
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Record name Diethyl phthalate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0213.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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